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molecular formula C7H6BrClO B8733239 1-Bromo-2-(chloromethoxy)benzene

1-Bromo-2-(chloromethoxy)benzene

Cat. No. B8733239
M. Wt: 221.48 g/mol
InChI Key: FDZVPLWSORWGDW-UHFFFAOYSA-N
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Patent
US03965101

Procedure details

A mixture of 29.0 g of (o-bromophenoxy)methane sulfonic acid, sodium salt and 50.0 g of PCl5 are thoroughly blended in a mortar. After about 10 minutes of continuous mixing, the mixture partly melts, a vigorous reaction occurs, and the whole turns to a liquid. The mixture is kept 15 minutes with occasional stirring, 700 ml of ether is added (a white solid separates) and the mixture is poured into 750 g of crushed ice. The ether solution is separated, washed, dried, and concentrated in vacuo to give about 21.0 g of a liquid residue. This is distilled under reduced pressure to give about 19.5 g of the colorless liquid product, b2.0 74°-75°, nD24.5 1.5799.
Name
(o-bromophenoxy)methane sulfonic acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH2:5]S(O)(=O)=O.[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>CCOCC>[Br:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH2:5][Cl:16] |^1:13|

Inputs

Step One
Name
(o-bromophenoxy)methane sulfonic acid
Quantity
29 g
Type
reactant
Smiles
BrC1=C(OCS(=O)(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
50 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
750 g
Type
reactant
Smiles
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a vigorous reaction
ADDITION
Type
ADDITION
Details
is added (a white solid separates) and the mixture
CUSTOM
Type
CUSTOM
Details
The ether solution is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCCl
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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